molecular formula C11H13N3S B4687094 4-(3,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(3,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4687094
M. Wt: 219.31 g/mol
InChI Key: ANEISPAEUNWMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing heterocyclic compound that has been extensively studied in the field of animal nutrition and health. DMPT is known to improve the growth performance and feed conversion efficiency of various animal species, including fish, shrimp, poultry, and pigs.

Mechanism of Action

The exact mechanism of action of 4-(3,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act as a feed attractant and stimulate the secretion of digestive enzymes in the gastrointestinal tract of animals. This compound may also modulate the expression of genes involved in nutrient metabolism and energy utilization, leading to improved growth performance and feed efficiency.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animals. It can increase the activity of digestive enzymes, such as amylase, protease, and lipase, in the gastrointestinal tract. This compound can also enhance the absorption of nutrients, such as amino acids, glucose, and fatty acids, from the diet. Additionally, this compound can improve the antioxidant status and reduce the oxidative stress of animals.

Advantages and Limitations for Lab Experiments

4-(3,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily administered to animals in their feed. This compound is also relatively inexpensive and has a low toxicity profile. However, this compound may have variable effects on different animal species and under different feeding conditions. Therefore, careful experimental design and proper controls are necessary to ensure the validity and reproducibility of the results.

Future Directions

There are several future directions for 4-(3,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol research. One area of interest is the elucidation of the molecular mechanisms underlying the effects of this compound on animal growth and health. This could involve the use of transcriptomic, proteomic, and metabolomic approaches to identify the key pathways and molecules involved. Another area of interest is the development of novel this compound analogs with improved efficacy and safety profiles. This could involve the synthesis and testing of new compounds with modified chemical structures or functional groups. Finally, there is a need for more studies on the long-term effects of this compound on animal health and the environment. This could involve the evaluation of potential risks and benefits associated with the use of this compound in animal production systems.

Scientific Research Applications

4-(3,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied in the field of animal nutrition and health. It is known to improve the growth performance and feed conversion efficiency of various animal species, including fish, shrimp, poultry, and pigs. This compound has also been shown to enhance the immune response and disease resistance of animals, as well as improve the quality of meat and eggs.

properties

IUPAC Name

4-(3,5-dimethylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-7-4-8(2)6-10(5-7)14-9(3)12-13-11(14)15/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEISPAEUNWMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NNC2=S)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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